N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a sulfonamide group attached to a benzene ring substituted with a 4-fluorobenzyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-fluorobenzylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity to certain proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: This compound has similar structural features but includes a cysteine moiety.
4-(4-Fluorobenzyl)piperidine: Another compound with a fluorobenzyl group but different core structure.
Uniqueness
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a fluorobenzyl and trimethylbenzene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H18FNO2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
InChI Key |
GHJBJKJJPWZKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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